Pyrimidine N-oxide
CAS No.: 17043-94-6
Cat. No.: VC20977599
Molecular Formula: C4H4N2O
Molecular Weight: 96.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17043-94-6 |
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Molecular Formula | C4H4N2O |
Molecular Weight | 96.09 g/mol |
IUPAC Name | 1-oxidopyrimidin-1-ium |
Standard InChI | InChI=1S/C4H4N2O/c7-6-3-1-2-5-4-6/h1-4H |
Standard InChI Key | OQZGLXOADHKTDN-UHFFFAOYSA-N |
SMILES | C1=CN=C[N+](=C1)[O-] |
Canonical SMILES | C1=CN=C[N+](=C1)[O-] |
Introduction
Structural Characteristics and Properties
Molecular Structure
Pyrimidine N-oxide features a planar aromatic ring with the N-oxide oxygen positioned perpendicular to the ring plane. The N-O bond is typically characterized by partial double bond character, resulting from the delocalization of the nitrogen lone pair electrons. While specific crystallographic data for pyrimidine N-oxide is limited in the provided sources, its structure can be understood by comparison with pyridine N-oxide, where the N-O distance is approximately 1.34 Å .
The electronic structure of pyrimidine N-oxide is significantly influenced by the electron-withdrawing effect of the additional nitrogen atom in the ring compared to pyridine N-oxide. This creates a unique electronic distribution that contributes to its chemical reactivity and optical properties.
Physical and Chemical Properties
Pyrimidine N-oxide derivatives typically present as crystalline solids at room temperature. The N-oxide group significantly affects the compound's polarity, generally enhancing water solubility compared to the parent pyrimidine.
The presence of the N-oxide functionality fundamentally alters the basicity of the nitrogen atom to which it is attached. This feature has important implications for the compound's behavior in biological systems and its applications in medicinal chemistry.
Synthesis Methods for Pyrimidine N-oxide
Two-Step Protocol from Fluoropyrimidine Precursors
Research by Sedenkova et al. has established a straightforward two-step protocol for synthesizing pyrimidine N-oxide derivatives. This approach utilizes readily available 4-fluoro-2-methylpyrimidine N-oxides as starting materials . The method allowed for the successful synthesis of 17 novel pyrimidine N-oxide derivatives containing various functional substituents and π-conjugated systems of different lengths .
Oxidation Methods
While specific oxidation methods for pyrimidine have limited description in the provided sources, we can consider general approaches used for N-oxide synthesis that might be applicable. Oxidation of heterocyclic nitrogen compounds to their corresponding N-oxides is commonly achieved using peroxy acids such as m-chloroperoxybenzoic acid (mCPBA) .
For example, a general procedure for N-oxide synthesis involving pyridine compounds includes:
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Adding the heterocyclic compound to dichloromethane at 0-5°C
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Adding m-chloroperoxybenzoic acid while maintaining low temperature
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Allowing the reaction to proceed at 20-25°C for approximately 24 hours
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Concentrating the reaction solution and adjusting pH to 4-5
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Filtering, concentrating, and drying to obtain the final N-oxide product
Similar methodology, with appropriate modifications, may be applicable to pyrimidine derivatives, though specific conditions would need to be optimized for these substrates.
Fluorescent Properties and Structure-Activity Relationships
Optical Properties of Pyrimidine N-oxide Derivatives
Pyrimidine N-oxide derivatives exhibit notable fluorescent properties in the visible region, with emission maxima reaching up to 575 nm . This characteristic makes them promising candidates for applications in fluorescent probes and sensors.
A critical structure-activity insight is that deoxygenation of the N-oxide group leads to the loss of visible fluorescence . This observation highlights the essential role of the N-oxide functionality in the optical properties of these compounds and suggests potential applications as oxygen-sensitive fluorescent probes.
Relationship Between Structure and Fluorescence
The series of 17 novel pyrimidine N-oxide derivatives synthesized by Sedenkova et al. contained various functional substituents and π-conjugated systems of different lengths, allowing for structure-property relationship studies . These diverse structural modifications provide valuable insights into how specific substitution patterns affect the fluorescent properties of pyrimidine N-oxide derivatives.
Table 1: Structure-Fluorescence Relationship in Pyrimidine N-oxide Derivatives
Structural Feature | Effect on Fluorescence |
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N-oxide group | Essential for visible fluorescence |
π-conjugation length | Increased conjugation shifts emission to longer wavelengths |
Functional substituents | Modulates emission intensity and wavelength |
Deoxygenation | Results in loss of visible fluorescence |
Applications in Medicinal Chemistry and Materials Science
Chemosensor Applications
The first representative of the pyrimidine N-oxide series, identified as compound 3a, has demonstrated chemosensor properties towards trifluoroacetic acid (TFA) and various metal cations . This capability makes pyrimidine N-oxide derivatives promising candidates for the development of chemical sensors for detecting specific analytes.
Biocompatibility and Cellular Uptake
Research has shown that pyrimidine N-oxide derivative 3a possesses excellent biocompatibility and the capability to enter cells . These properties are particularly valuable for biological applications, including cellular imaging and drug delivery.
Table 2: Biomedical Applications of Selected Pyrimidine N-oxide Derivatives
Compound | Biological Activity | Potential Application |
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3a | Cell permeability, biocompatibility | Cellular imaging, drug delivery |
3b | Cytotoxicity against breast adenocarcinoma | Anticancer therapy |
3i | Cytotoxicity against breast adenocarcinoma | Anticancer therapy |
3n | Cytotoxicity against breast adenocarcinoma | Anticancer therapy |
Current Research Trends and Future Directions
Development of Novel π-Conjugated Systems
The integration of pyrimidine N-oxide into π-conjugated systems represents a significant focus of current research . These systems offer tunable optical properties with potential applications in organic electronics, sensing, and imaging.
Medicinal Chemistry Applications
The unique properties of pyrimidine N-oxide offer several advantages for drug development. The N-oxide functionality can serve as a prodrug strategy, where selective reduction in specific tissues or under particular conditions (such as hypoxia) can release the active compound . Additionally, the N-oxide group can modulate drug properties including solubility, membrane permeability, and metabolic stability.
Future Research Directions
Several promising research directions for pyrimidine N-oxide compounds include:
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Further exploration of structure-activity relationships to optimize fluorescent properties
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Development of targeted anticancer agents based on cytotoxic pyrimidine N-oxide derivatives
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Creation of advanced chemosensors for detecting specific analytes, including metal ions
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Investigation of applications in cellular imaging and drug delivery, capitalizing on the biocompatibility and cell permeability of these compounds
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